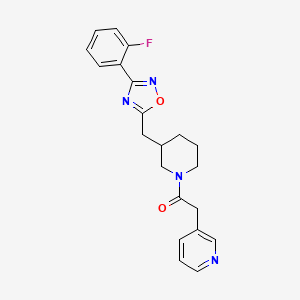

Methyl 2,3-dimethylquinoxaline-6-carboxylate

Vue d'ensemble

Description

“Methyl 2,3-dimethylquinoxaline-6-carboxylate” is a chemical compound with the CAS Number: 32461-66-8 . It has a molecular weight of 216.24 and its IUPAC name is methyl 2,3-dimethyl-6-quinoxalinecarboxylate . The compound is solid in physical form .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 216.24 . The compound’s storage temperature is ambient temperature .Applications De Recherche Scientifique

Application in Liquid Chromatographic Fluorimetric Assay

Methylglyoxal, a compound that can be assayed in chemical and biological systems, can be derivatized using specific compounds to form 6,7-dimethoxy-2-methylquinoxaline, which is closely related to Methyl 2,3-dimethylquinoxaline-6-carboxylate. This process involves liquid chromatography with spectrophotometric and fluorimetric detection, showcasing the compound's application in precise analytical methods (McLellan & Thornalley, 1992).

Role in Bacterial Degradation of Riboflavin

Studies on Pseudomonas RF, a bacterium, have shown that 6,7-dimethylquinoxaline-2,3-diol, a compound related to this compound, is a degradation product of riboflavin and is assimilated by bacteria through different pathways. This research helps understand the biochemical pathways in bacterial riboflavin degradation (Barz & Stadtman, 2004).

Investigating Antimicrobial Properties

Quinoxaline derivatives like 2,3-dimethylquinoxaline have been studied for their antimicrobial, antifungal, and bactericidal properties. These compounds are widely used in medicine and the food industry, indicating their significant role in controlling microbial growth and preservation (Tayupov et al., 2021).

Use in Organic Synthesis and Metalation

2,3-dimethylquinoxaline has been metalated using lithium diisopropylamide to afford mono- or dicarbanions, which were then condensed with various electrophiles to create a range of 2,3-disubstituted quinoxalines. This showcases its application in organic synthesis and the generation of novel compounds (Kaiser & Petty, 1976).

Development of Antifungal Agents

Research has explored the antifungal activity of 2,3-dimethylquinoxaline, revealing its effectiveness against a range of pathogenic fungi. This highlights the compound's potential in developing new antifungal agents for medical use (Alfadil et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

methyl 2,3-dimethylquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-8(2)14-11-6-9(12(15)16-3)4-5-10(11)13-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDDLQPHCCROKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B2865385.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2865391.png)

![N-(2,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2865396.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2865397.png)